molecular formula C21H24N2O3 B10907267 N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-[4-(propan-2-yl)phenoxy]acetohydrazide

N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-[4-(propan-2-yl)phenoxy]acetohydrazide

Cat. No. B10907267
M. Wt: 352.4 g/mol
InChI Key: DHOXIRIFQWNZIR-LPYMAVHISA-N
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Description

N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-[4-(propan-2-yl)phenoxy]acetohydrazide is an organic compound belonging to the class of hydrazides. This compound is characterized by the presence of a hydrazide functional group attached to a phenyl ring, which is further substituted with hydroxy, prop-2-en-1-yl, and phenoxy groups. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-[4-(propan-2-yl)phenoxy]acetohydrazide typically involves a multi-step process. One common method involves the condensation of 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde with 2-[4-(propan-2-yl)phenoxy]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-[4-(propan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-[4-(propan-2-yl)phenoxy]acetohydrazide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-[4-(propan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins, further influencing its biological activity .

properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C21H24N2O3/c1-4-6-17-7-5-8-18(21(17)25)13-22-23-20(24)14-26-19-11-9-16(10-12-19)15(2)3/h4-5,7-13,15,25H,1,6,14H2,2-3H3,(H,23,24)/b22-13+

InChI Key

DHOXIRIFQWNZIR-LPYMAVHISA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC(=C2O)CC=C

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC(=C2O)CC=C

Origin of Product

United States

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